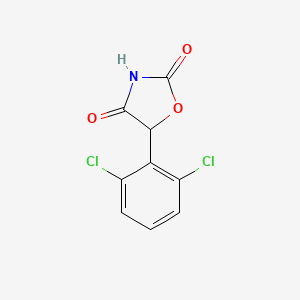![molecular formula C25H34F2N4OSi B8713051 5H-Cyclohepta[b]pyridine, 5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)-](/img/structure/B8713051.png)
5H-Cyclohepta[b]pyridine, 5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)-
概要
説明
5H-Cyclohepta[b]pyridine, 5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)- is a complex organic compound with a unique structure that includes an azido group, difluorophenyl group, and triisopropylsilyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Cyclohepta[b]pyridine, 5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)- typically involves multiple steps:
Formation of the cyclohepta[b]pyridine core: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Introduction of the azido group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide or other azide sources.
Attachment of the difluorophenyl group: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Incorporation of the triisopropylsilyloxy group: This can be done through silylation reactions using reagents like triisopropylsilyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or other oxidized derivatives.
Reduction: Reduction of the azido group can yield amines or other reduced products.
Substitution: The difluorophenyl and triisopropylsilyloxy groups can participate in various substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halides, organometallics, and nucleophiles are commonly employed under conditions such as elevated temperatures and the presence of catalysts.
Major Products Formed
Oxidation: Nitro derivatives, oxides.
Reduction: Amines, reduced azides.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may be used as a ligand or catalyst in various organic reactions.
Biology
Bioconjugation: The azido group allows for click chemistry applications, enabling the attachment of biomolecules.
Drug Development: Potential use in the development of pharmaceuticals due to its unique structural features.
Medicine
Therapeutics: Investigated for potential therapeutic applications, including as an anticancer or antiviral agent.
Diagnostics: May be used in the development of diagnostic tools due to its ability to bind to specific biological targets.
Industry
Materials Science: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 5H-Cyclohepta[b]pyridine, 5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)- depends on its specific application:
Biological Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways.
Chemical Pathways: In organic synthesis, it may act as a nucleophile, electrophile, or catalyst, facilitating various chemical transformations.
類似化合物との比較
Similar Compounds
5H-Cyclohepta[b]pyridine, 5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)- analogs: Compounds with similar core structures but different substituents.
Other azido compounds: Molecules containing azido groups with different backbones.
Difluorophenyl derivatives: Compounds with difluorophenyl groups attached to various scaffolds.
Uniqueness
Structural Complexity: The combination of azido, difluorophenyl, and triisopropylsilyloxy groups in a single molecule is unique.
特性
分子式 |
C25H34F2N4OSi |
|---|---|
分子量 |
472.6 g/mol |
IUPAC名 |
[(5S,6S,9R)-5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl]oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C25H34F2N4OSi/c1-15(2)33(16(3)4,17(5)6)32-22-13-12-19(18-9-7-11-21(26)23(18)27)24(30-31-28)20-10-8-14-29-25(20)22/h7-11,14-17,19,22,24H,12-13H2,1-6H3/t19-,22+,24-/m0/s1 |
InChIキー |
BZSPSYVCLODKAE-KWOQKUFVSA-N |
異性体SMILES |
CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1CC[C@H]([C@@H](C2=C1N=CC=C2)N=[N+]=[N-])C3=C(C(=CC=C3)F)F |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1CCC(C(C2=C1N=CC=C2)N=[N+]=[N-])C3=C(C(=CC=C3)F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
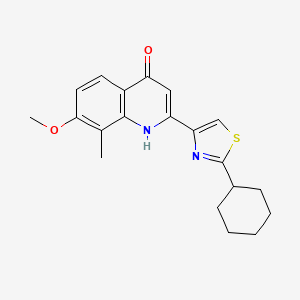
![Benzene, 1-[(chloromethyl)thio]-4-nitro-](/img/structure/B8712984.png)
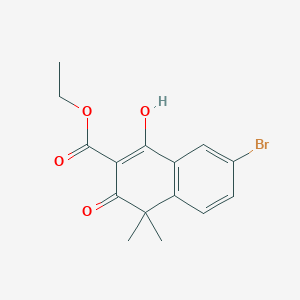
![Formamide,n-3h-imidazo[4,5-b]pyridin-6-yl-](/img/structure/B8712993.png)




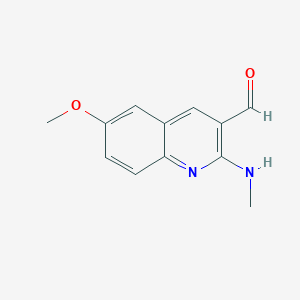
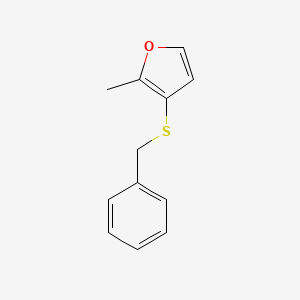
![2-[4-(Methylsulfonylamino)phenyl]-2-methylpropionic acid](/img/structure/B8713047.png)
![2-[(4-Amino-butyl)-ethyl-amino]-ethanol](/img/structure/B8713071.png)
![7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-](/img/structure/B8713078.png)
